Narasin sodium

Poultry coccidiosis Feed conversion ratio Broiler performance

Narasin sodium delivers quantifiable production advantages over salinomycin—superior daily weight gain, final body weight, improved FCR, and higher EPEF at identical 70 ppm in finisher-phase poultry (days 25–42). Its 0.5 mg/L ECOFF provides 50–75% greater analytical sensitivity than salinomycin or lasalocid for AMR surveillance. The lowest MIC among ionophores against Enterococcus-like fish pathogens (0.2–0.4 μg/mL) positions it as the lead aquaculture candidate. Combine with potent anti-MRSA activity (MIC₉₀ <16 μg/mL) and favorable mammalian cytotoxicity profile to unlock feed additive, AMR monitoring, aquaculture, and mastitis research applications. Available in research and bulk quantities.

Molecular Formula C43H71NaO11
Molecular Weight 787.0 g/mol
Cat. No. B017828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNarasin sodium
Synonyms4-Methylsalinomycin; Monteban; Narasin A
Molecular FormulaC43H71NaO11
Molecular Weight787.0 g/mol
Structural Identifiers
SMILESCCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C)C(=O)[O-].[Na+]
InChIInChI=1S/C43H72O11.Na/c1-12-30(35(46)27(8)34(45)28(9)36-23(4)21-24(5)37(51-36)31(13-2)39(47)48)38-25(6)22-26(7)42(52-38)18-15-32(44)43(54-42)20-19-40(11,53-43)33-16-17-41(49,14-3)29(10)50-33;/h15,18,23-34,36-38,44-45,49H,12-14,16-17,19-22H2,1-11H3,(H,47,48);/q;+1/p-1
InChIKeyNBRZEFXQRCTYMC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid

Narasin Sodium: Technical Baseline and Procurement Considerations for This Polyether Ionophore Coccidiostat


Narasin sodium is a polyether ionophore antibiotic produced via fermentation of Streptomyces aureofaciens, structurally derived from salinomycin with an additional methyl group [1]. It functions as a cationic ionophore that facilitates transmembrane cation transport, primarily complexing with potassium and sodium ions [2]. The compound is approved globally as a feed additive for controlling coccidiosis in poultry at inclusion rates of 60–70 mg/kg complete feed [3], and has demonstrated antibacterial activity against Gram-positive pathogens including methicillin-resistant staphylococci [4]. Narasin exhibits rapid metabolism and limited gastrointestinal absorption in target species, with excretion occurring primarily via feces [5].

Why Narasin Sodium Cannot Be Directly Substituted by Salinomycin, Monensin, or Lasalocid in Critical Applications


Despite belonging to the same polyether ionophore class, narasin sodium, salinomycin, monensin, and lasalocid exhibit quantifiable differences in zootechnical performance outcomes, host tolerance profiles, spectrum of activity against resistant Eimeria strains, and in vitro antibacterial potency. Structural variation—including narasin's additional methyl group relative to salinomycin [1]—translates into measurable differences in ion selectivity and biological activity. Cross-resistance patterns are incomplete: strains refractory to monensin may also be refractory to narasin, but lasalocid demonstrates divergent strain-specific efficacy [2]. Furthermore, ionophores differ in their mammalian cytotoxicity profiles, with narasin and monensin showing lower toxicity than other class members [3]. Generic substitution without understanding these quantified performance differentials risks compromised flock performance metrics, reduced economic returns, and suboptimal therapeutic outcomes in both veterinary and emerging research applications.

Narasin Sodium: Quantitative Evidence of Differential Performance Versus Comparator Ionophores


Narasin Demonstrates Superior Broiler Growth Performance and Feed Efficiency Versus Salinomycin at Equivalent Inclusion Rates

In a 2024 controlled study with 352 male Ross 308 broilers challenged with Eimeria spp., narasin supplementation at 70 ppm during the finisher phase (days 25–42) produced superior zootechnical outcomes compared to salinomycin at the identical 70 ppm inclusion rate. Key performance metrics demonstrated narasin's advantage, including higher daily body weight gain, higher final body weight, and lower feed conversion ratio (indicating improved feed efficiency). The European Production Efficiency Factor (EPEF)—a composite metric integrating livability, weight gain, and feed efficiency—was also higher in the narasin-fed group [1].

Poultry coccidiosis Feed conversion ratio Broiler performance

Narasin Exhibits Superior Host Tolerance Compared to Monensin at Respective Recommended Use Levels

In a foundational comparative study evaluating anticoccidial efficacy, host tolerance, and resistance development among three polyether antibiotics, narasin at an efficacious level of 100 ppm demonstrated better host tolerance than monensin at its recommended use level of 121 ppm. Lasalocid at 75 ppm also showed better tolerance than monensin at 121 ppm. This tolerance differential is particularly significant given that narasin achieved comparable or better tolerance at a lower inclusion rate relative to monensin's higher recommended dose, suggesting a more favorable therapeutic window [1].

Host tolerance Therapeutic index Anticoccidial safety

Narasin Displays Lower Mammalian Cell Cytotoxicity Among Ionophores with Potent Anti-Staphylococcal Activity

In an in vitro evaluation of four polyether ionophores (lasalocid, monensin, narasin, and salinomycin) against bovine mastitis pathogens, all compounds exhibited bacteriostatic antimicrobial activity against Staphylococcus spp. and Streptococcus spp., including methicillin-resistant staphylococci, with MIC₉₀ values <16 μg/mL. Notably, among the four ionophores tested, narasin and monensin displayed the least toxicity against mammalian cell lines in erythrocyte haemolysis and WST-1 cell proliferation assays, distinguishing them from lasalocid and salinomycin in terms of in vitro therapeutic index [1]. All compounds also significantly reduced viable cell numbers in Staphylococcus aureus biofilms.

Antimicrobial resistance Bovine mastitis Cytotoxicity profiling

Narasin Exhibits the Highest In Vitro Inhibitory Potency Against an Enterococcus-Like Fish Pathogen Among Four Ionophores

In a study determining the minimum inhibitory concentrations (MIC) of four ionophores against 40 isolates of an Enterococcus-like species pathogenic to rainbow trout (Oncorhynchus mykiss), narasin demonstrated the most potent inhibitory activity with an MIC range of 0.2–0.4 μg/mL. This compared favorably to salinomycin (0.4–0.8 μg/mL), lasalocid (0.8 μg/mL), and monensin (0.4–1.5 μg/mL), establishing narasin as the most inhibitory ionophore in this aquatic pathogen model. For context, erythromycin—the standard of care for controlling streptococcosis—exhibited MIC values ranging from 0.1 to 0.8 μg/mL [1].

Aquaculture Streptococcosis Minimum inhibitory concentration

Narasin Demonstrates Lower Epidemiological Cut-Off Value (ECOFF) Than Salinomycin and Lasalocid in Enterococcus faecium

A 2025 multi-laboratory study established epidemiological cut-off values (ECOFFs) for four polyether ionophores against 182 Enterococcus faecium isolates. The ECOFF for narasin was determined to be 0.5 mg/L—considerably below the previously established EUCAST ECOFF of 2 mg/L for E. faecium. In comparison, salinomycin ECOFF was 1 mg/L and lasalocid ECOFF was 2 mg/L. Monensin displayed a broader MIC range (0.5–64 mg/L) with multiple modes, precluding establishment of a definitive ECOFF. Strains carrying narAB resistance genes exhibited distinct MIC distributions for narasin and salinomycin, but not for lasalocid, suggesting differential resistance mechanisms [1].

Antimicrobial resistance surveillance ECOFF Enterococcus faecium

Narasin and Salinomycin Demonstrate Superior Propionate Enhancement Versus Other Ionophores in Ruminal Fermentation

In an in vitro evaluation of antimicrobial feed additives on ruminal volatile fatty acid (VFA) production and lactic acid inhibition, narasin and salinomycin were identified as the most effective compounds among those tested for enhancing propionate proportion. While other ionophores including monensin (alone or in combination with tylosin) showed no effect on propionate proportion in this assay system, narasin and salinomycin demonstrated superior propionate-enhancing activity. Nigericin and narasin, like monensin and lasalocid, increase the molar proportion of propionate in the VFA mixture while decreasing acetate and butyrate proportions [1]. In lambs fed high-grain diets, narasin-supplemented animals showed improved performance compared to those receiving monensin [2].

Rumen fermentation Volatile fatty acids Propionate production

Narasin Sodium: High-Value Application Scenarios Based on Quantified Performance Differentiation


Commercial Broiler Production: Finisher Phase Shuttle Programs Requiring Maximum Feed Efficiency and Weight Gain

Based on the 2024 direct comparative evidence demonstrating narasin's superior daily weight gain, final body weight, and improved feed conversion ratio versus salinomycin at identical 70 ppm inclusion rates [1], poultry integrators should prioritize narasin for finisher phase (days 25–42) in shuttle programs where economic returns are directly tied to FCR optimization. The documented higher European Production Efficiency Factor (EPEF) provides a composite metric validating narasin's overall production advantage. Additionally, narasin's better host tolerance profile at 100 ppm compared to monensin at 121 ppm [2] supports its use in flocks where monensin-associated performance suppression is a concern.

Antimicrobial Resistance Surveillance and ECOFF-Based Monitoring Programs

For veterinary public health laboratories and antimicrobial resistance surveillance programs monitoring Enterococcus faecium in food animal production, narasin's established ECOFF of 0.5 mg/L provides a validated epidemiological cut-off for distinguishing wild-type from non-wild-type populations [1]. This value is 50% lower than salinomycin's ECOFF (1 mg/L) and 75% lower than lasalocid's ECOFF (2 mg/L), offering greater analytical sensitivity for detecting emerging resistance. Researchers designing ionophore susceptibility testing panels should incorporate narasin as a sentinel compound given its distinct MIC distribution profile and the availability of robust multi-laboratory validated ECOFF data.

Aquaculture Pathogen Control: Research and Development Targeting Streptococcosis in Farmed Fish

For aquaculture researchers and veterinary pharmaceutical developers investigating novel treatments for streptococcosis in rainbow trout and other farmed fish species, narasin's demonstrated in vitro MIC range of 0.2–0.4 μg/mL—the lowest among four ionophores tested against Enterococcus-like fish pathogens [1]—positions it as the lead candidate for further development. Its superior potency (2–4× lower MIC than monensin) suggests potential for reduced dosing requirements, which may improve safety margins and lower treatment costs in commercial aquaculture applications.

Novel Antimicrobial Development for Bovine Mastitis: Candidate Selection Based on Favorable Cytotoxicity Profile

For academic and industry researchers developing alternative antimicrobial therapies for bovine mastitis caused by Gram-positive pathogens, narasin's combination of potent anti-staphylococcal activity (MIC₉₀ <16 μg/mL including MRSA) and low mammalian cell cytotoxicity relative to other ionophores [1] makes it a preferred candidate for advancement to in vivo efficacy and safety studies. The compound's biofilm-reducing activity against Staphylococcus aureus further supports its evaluation in chronic mastitis models where biofilm formation contributes to treatment failure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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